Predicted Lipophilicity (LogP) Distinguishes Methoxy-Substituted Pyrazinone from Ethoxy and Methyl Analogs
The target compound bears two 4-methoxyphenyl groups. Its computationally predicted logP is approximately 3.1, based on ALOGPS 2.1 consensus estimation for the neutral species [1]. In comparison, the direct 4-ethoxyphenyl analog (1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one) has a predicted logP of ~3.8 , while the 4-methylphenyl (p-tolyl) analog (3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one) is predicted at ~3.5 . The ~0.4–0.7 log unit difference translates to an approximately 2.5–5-fold lower predicted membrane permeability for the target compound relative to the ethoxy analog, as estimated by the parallel artificial membrane permeability assay (PAMPA) regression model [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALOGPS consensus logP ≈ 3.1 |
| Comparator Or Baseline | 1-(4-ethoxyphenyl) analog logP ≈ 3.8; 1-(4-methylphenyl) analog logP ≈ 3.5 |
| Quantified Difference | ΔlogP = -0.7 (vs. ethoxy analog); -0.4 (vs. methyl analog) |
| Conditions | ALOGPS 2.1 virtual computational prediction; validated on structurally similar pyrazinones where experimental logP data exist [REFS-2, REFS-3] |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding, which is critical for assay reproducibility in biochemical and cell-based screening.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453–463. ALOGPS 2.1 program used for logP prediction. View Source
